2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
Target Compound: 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a sulfanyl (-S-) linker connecting the thienopyrimidinone moiety to an N-phenylacetamide group. The 3-ethyl and 6-methyl substituents on the thienopyrimidine ring likely modulate steric and electronic properties, while the phenyl group on the acetamide contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-3-20-16(22)15-13(9-11(2)24-15)19-17(20)23-10-14(21)18-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHXPKDKAPNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, thiourea, and various halogenated compounds .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activities. The compound may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents. -
Anticancer Activity :
Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The thienopyrimidine structure has been linked to the inhibition of specific kinases involved in cancer cell proliferation. Further investigations are necessary to elucidate its mechanisms of action and effectiveness against different cancer types. -
Anti-inflammatory Effects :
Compounds within the thienopyrimidine class have shown promise in reducing inflammation. This effect may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions.
Synthesis and Reaction Pathways
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Functionalization at various positions to enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of thienopyrimidine exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro assays revealed that the compound could inhibit the proliferation of breast cancer cell lines (MCF7). Mechanistic studies indicated that it may induce cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 3: Anti-inflammatory Activity
Research on animal models indicated that thienopyrimidine derivatives reduced edema and inflammatory markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences lie in the substituents on the thienopyrimidine core and the aromatic acetamide group:
Physicochemical Properties
A comparison of molecular parameters reveals trends in drug-likeness:
*LogP values estimated based on substituent contributions.
- Target vs.
- Target vs. Compound : The 2-ethyl-6-methylphenyl group in enhances lipophilicity (higher LogP), favoring blood-brain barrier penetration but risking off-target effects .
Research Findings
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in ’s compound improves solubility but may reduce cellular uptake due to excessive polarity .
- Lipophilic Substituents : Alkyl groups (e.g., ethyl, methyl) enhance LogP, as seen in the target and compounds, favoring oral bioavailability but requiring careful optimization to avoid toxicity .
- Thienopyrimidine Core Variations: The position of substituents (e.g., 3-ethyl vs. 7-phenyl) alters ring conformation, impacting binding to enzymatic pockets .
Biological Activity
The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thienopyrimidine derivative characterized by a unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 403.4753 g/mol.
The compound features a thieno[3,2-d]pyrimidine core with various functional groups that influence its chemical reactivity and biological efficacy. The presence of the sulfanyl group enhances its interaction with biological macromolecules. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4S2 |
| Molecular Weight | 403.4753 g/mol |
| CAS Number | 1252901-03-3 |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. The thienopyrimidine core may facilitate binding to target sites due to its structural conformation. This interaction could lead to modulation of various signaling pathways, potentially impacting cellular functions and disease processes.
Biological Activity
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Thienopyrimidine derivatives have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, they may act as inhibitors of key enzymes involved in cancer cell metabolism or proliferation.
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against certain bacterial strains, which could be leveraged for therapeutic applications.
- Anti-inflammatory Effects : There is evidence to suggest that thienopyrimidine derivatives can modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of thienopyrimidine derivatives similar to this compound:
- Anticancer Research : A study demonstrated that thienopyrimidine derivatives inhibited the growth of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis through the activation of caspase pathways (Reference: ).
- Antimicrobial Activity : Research indicated that certain thienopyrimidine compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential use as novel antibiotics (Reference: ).
- Anti-inflammatory Mechanisms : In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential utility in treating inflammatory diseases (Reference: ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-({3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidinone core. Key steps include:
- Step 1 : Alkylation of the thienopyrimidine core with ethyl and methyl groups under basic conditions (e.g., K₂CO₃/DMF) .
- Step 2 : Sulfur insertion via nucleophilic substitution using thiourea or NaSH, followed by coupling with N-phenylacetamide derivatives .
- Challenges : Low yields (30–45%) due to steric hindrance at the 2-position of the thienopyrimidine ring and side reactions during sulfanyl group introduction. Purity optimization requires column chromatography or recrystallization from ethanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 2.3–2.6 ppm for methyl groups, δ 7.2–7.8 ppm for phenyl protons) .
- HRMS : Validates molecular weight (C₁₉H₂₀N₄O₂S₂; calc. 424.10 g/mol) .
- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfanyl (C-S at ~680 cm⁻¹) functionalities .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of this compound?
- Methodological Answer :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote decomposition at >80°C .
- Catalyst : Triethylamine improves coupling efficiency in acetamide formation by scavenging HCl .
- Temperature : Optimal alkylation occurs at 60–70°C; higher temperatures degrade the thienopyrimidine core .
- Data Contradiction : Some studies report higher yields with DMF (45%) vs. THF (28%) for sulfanyl insertion, but DMF increases purification difficulty due to byproducts .
Q. What contradictory findings exist regarding its biological activity, and how can structural modifications resolve them?
- Case Study :
- Contradiction : Initial studies reported moderate COX-2 inhibition (IC₅₀ = 12 µM), but later work found no activity in similar assays .
- Resolution : Bioactivity variance correlates with substituent positioning. For example:
| Derivative | Substituent (R) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Parent | H | Inactive |
| 4-Fluorophenyl | 4-F | 8.2 |
| 3-Nitro | 3-NO₂ | 15.7 |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict poor solubility (LogP = 3.8) due to the hydrophobic thienopyrimidine core. Solutions include:
- Introducing polar groups (e.g., -OH, -COOH) at the phenyl ring .
- Prodrug strategies (e.g., esterification of the acetamide) .
- Molecular Dynamics : Simulations reveal unstable binding with CYP3A4, suggesting high metabolic clearance. Modifying the ethyl group to cyclopropyl reduces CYP affinity .
Experimental Design Considerations
Q. What strategies are recommended for resolving spectral data inconsistencies in structural elucidation?
- Stepwise Approach :
- Issue : Overlapping 1H NMR signals (e.g., methyl and ethyl groups at δ 1.2–1.5 ppm).
- Solution : Use DEPT-135 NMR to distinguish CH₃ (positive phase) from CH₂ (negative phase) .
- Validation : Compare experimental IR data with computed spectra (Gaussian 16, B3LYP/6-31G*) .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) systematically?
- SAR Workflow :
Core Retention : Maintain the thieno[3,2-d]pyrimidin-4-one scaffold for target binding .
Variable Regions : Modify:
- R1 : Alkyl/aryl groups at the 3-position (ethyl vs. propyl).
- R2 : Electron-donating/withdrawing groups on the phenylacetamide .
Assay Selection : Test against panels of enzymes (e.g., kinases, PDEs) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
